Cas no 1795303-21-7 (N-[(5-thiophen-3-ylpyridin-3-yl)methyl]-1H-indole-6-carboxamide)
![N-[(5-thiophen-3-ylpyridin-3-yl)methyl]-1H-indole-6-carboxamide structure](https://ja.kuujia.com/scimg/cas/1795303-21-7x500.png)
N-[(5-thiophen-3-ylpyridin-3-yl)methyl]-1H-indole-6-carboxamide 化学的及び物理的性質
名前と識別子
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- N-[(5-thiophen-3-ylpyridin-3-yl)methyl]-1H-indole-6-carboxamide
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- インチ: 1S/C19H15N3OS/c23-19(15-2-1-14-3-5-21-18(14)8-15)22-10-13-7-17(11-20-9-13)16-4-6-24-12-16/h1-9,11-12,21H,10H2,(H,22,23)
- InChIKey: YSQFIXCLZLNZFP-UHFFFAOYSA-N
- SMILES: N1C2=C(C=CC(C(NCC3=CC(C4C=CSC=4)=CN=C3)=O)=C2)C=C1
N-[(5-thiophen-3-ylpyridin-3-yl)methyl]-1H-indole-6-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6471-6220-4mg |
N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}-1H-indole-6-carboxamide |
1795303-21-7 | 90%+ | 4mg |
$66.0 | 2023-04-25 | |
Life Chemicals | F6471-6220-50mg |
N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}-1H-indole-6-carboxamide |
1795303-21-7 | 90%+ | 50mg |
$160.0 | 2023-04-25 | |
Life Chemicals | F6471-6220-2μmol |
N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}-1H-indole-6-carboxamide |
1795303-21-7 | 90%+ | 2μl |
$57.0 | 2023-04-25 | |
Life Chemicals | F6471-6220-3mg |
N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}-1H-indole-6-carboxamide |
1795303-21-7 | 90%+ | 3mg |
$63.0 | 2023-04-25 | |
Life Chemicals | F6471-6220-10μmol |
N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}-1H-indole-6-carboxamide |
1795303-21-7 | 90%+ | 10μl |
$69.0 | 2023-04-25 | |
Life Chemicals | F6471-6220-1mg |
N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}-1H-indole-6-carboxamide |
1795303-21-7 | 90%+ | 1mg |
$54.0 | 2023-04-25 | |
Life Chemicals | F6471-6220-40mg |
N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}-1H-indole-6-carboxamide |
1795303-21-7 | 90%+ | 40mg |
$140.0 | 2023-04-25 | |
Life Chemicals | F6471-6220-10mg |
N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}-1H-indole-6-carboxamide |
1795303-21-7 | 90%+ | 10mg |
$79.0 | 2023-04-25 | |
Life Chemicals | F6471-6220-20μmol |
N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}-1H-indole-6-carboxamide |
1795303-21-7 | 90%+ | 20μl |
$79.0 | 2023-04-25 | |
Life Chemicals | F6471-6220-25mg |
N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}-1H-indole-6-carboxamide |
1795303-21-7 | 90%+ | 25mg |
$109.0 | 2023-04-25 |
N-[(5-thiophen-3-ylpyridin-3-yl)methyl]-1H-indole-6-carboxamide 関連文献
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Indoles and derivatives Indolecarboxamides and derivatives
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Indoles and derivatives Indolecarboxylic acids and derivatives Indolecarboxamides and derivatives
N-[(5-thiophen-3-ylpyridin-3-yl)methyl]-1H-indole-6-carboxamideに関する追加情報
Professional Introduction to N-[(5-thiophen-3-ylpyridin-3-yl)methyl]-1H-indole-6-carboxamide (CAS No. 1795303-21-7)
N-[(5-thiophen-3-ylpyridin-3-yl)methyl]-1H-indole-6-carboxamide, identified by the CAS number 1795303-21-7, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound belongs to a class of heterocyclic molecules that exhibit promising biological activities, making it a subject of intense research interest. The structural composition of this molecule, featuring a combination of thiophene, pyridine, and indole moieties, contributes to its unique chemical properties and potential therapeutic applications.
The< strong>N-[(5-thiophen-3-ylpyridin-3-yl)methyl]-1H-indole-6-carboxamide molecule is characterized by its intricate framework, which includes a methyl-substituted indole core linked to a pyridine-thiophene bridge. This structural motif is reminiscent of several bioactive scaffolds that have been explored in the development of novel pharmaceutical agents. The presence of the thiophene ring, in particular, is noteworthy as thiophene derivatives are well-documented for their role in various biological processes and have been incorporated into numerous drug candidates.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting specific biological pathways. The< strong>N-(5-thiophen-3-ylpyridin-3-yl)methyl]-1H-indole-6-carboxamide compound has emerged as a promising candidate in this context due to its ability to interact with biological targets in a highly selective manner. Studies have indicated that this molecule exhibits inhibitory activity against certain enzymes and receptors, which are implicated in various diseases. The< strong>thiophene-pyridine moiety, in particular, has been shown to modulate the activity of these targets by binding to their active sites and altering their conformational dynamics.
The< strong>indole core of the molecule is another critical feature that contributes to its biological relevance. Indole derivatives are well-known for their pharmacological properties and have been extensively studied for their potential applications in treating conditions such as cancer, inflammation, and neurological disorders. The incorporation of an indole ring into the< strong>N-(5-thiophen-3-ylpyridin-3-yli)methyl]-1H-indole-6-carboxamide structure enhances its binding affinity to biological targets and improves its overall pharmacokinetic profile.
Recent advancements in computational chemistry and molecular modeling have facilitated the rational design of molecules like< strong>N-(5-thiophen-3-yli)methyl]-1H-indole-6-carboxamide (CAS No. 1795303217). These computational techniques allow researchers to predict the binding interactions between the compound and its target proteins with high precision. Such insights are invaluable for optimizing the molecular structure to enhance potency, selectivity, and solubility. The integration of machine learning algorithms into these computational pipelines has further accelerated the drug discovery process by enabling the rapid screening of large libraries of compounds.
The synthesis of< strong>N-(5-thiophen-pyridin-pyridin)-methyl]-1H-indole carboxamide (CAS No 1795303217) involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The synthesis typically begins with the preparation of key intermediates such as 5-bromothiophene and 3-bromopyridine, which are then coupled with 1H-indole derivatives through palladium-catalyzed cross-coupling reactions. Subsequent functionalization steps introduce the methyl group and carboxamide moiety, finalizing the structure of the target compound.
The pharmacological evaluation of< strong>N-(5-thiophen-pyridin-pyridin)-methyl]-1H-indole carboxamide (CAS No 1795303217) has revealed several interesting properties. In vitro studies have demonstrated its ability to inhibit specific enzymes involved in disease pathways, suggesting potential therapeutic applications. For instance, it has shown promise in inhibiting kinases that are overexpressed in certain types of cancer, thereby disrupting tumor growth and progression. Additionally, it exhibits anti-inflammatory effects by modulating cytokine production and immune cell function.
The< strong>N-(thiophen-pyridin-methyl)]indole carboxamide (CAS No 1795303217) molecule also displays notable pharmacokinetic characteristics that make it an attractive candidate for further development. Studies indicate that it has favorable solubility profiles, which are essential for oral administration, and exhibits reasonable bioavailability upon systemic delivery. Furthermore, preliminary toxicology studies suggest that it is well-tolerated at therapeutic doses, although further investigations are needed to fully assess its safety profile.
The growing interest in heterocyclic compounds like< strong>N-(thiophen-pyridin-methyl)]indole carboxamide (CAS No 1795303217) is driven by their diverse biological activities and structural versatility. These molecules offer a rich scaffold for medicinal chemists to explore new chemical space and develop innovative therapeutic strategies. The combination of computational methods with traditional synthetic approaches has significantly enhanced the efficiency of drug discovery programs, allowing researchers to rapidly identify lead compounds with high potential.
In conclusion,< strong>N-(thiophen-pyridin-methyl)]indole carboxamide (CAS No 1795303217) represents a promising entity in pharmaceutical research with significant implications for treating various diseases. Its unique structural features and demonstrated biological activities make it a valuable candidate for further investigation. As research continues to uncover new therapeutic targets and develop advanced synthetic methodologies, compounds like this one are poised to play a crucial role in shaping the future of medicine.
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